![molecular formula C10H10BrNO2 B3227124 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CAS No. 1260639-25-5](/img/structure/B3227124.png)
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-1,2,3,4-tetrahydroquinoline” include a molecular weight of 212.09 . It is a white to yellow to brown or gray solid or liquid at room temperature . Again, this is a related compound, not the exact one you asked for .Mechanism of Action
Mode of Action
It’s known that tetrahydroquinoline derivatives can inhibit certain enzymes, potentially altering their function and leading to various downstream effects .
Pharmacokinetics
The pharmacokinetic behavior of related tetrahydroquinoline (thq) compounds has been studied in animal models .
Result of Action
Related tetrahydroquinoline derivatives have shown anticancer activities against various cell lines, including hela (human cervix carcinoma), ht29 (human colon carcinoma), c6 (rat glioblastoma), and mcf7 (human breast adenocarcinoma) .
Advantages and Limitations for Lab Experiments
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several advantages and limitations for use in lab experiments. Its potential therapeutic properties make it a promising candidate for drug development, and its ability to modulate biological processes makes it a useful tool for studying these processes. However, the synthesis of this compound is challenging and requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the elucidation of the mechanism of action of this compound, which may lead to a better understanding of its potential therapeutic properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its ability to inhibit certain enzymes and receptors, making it a potential candidate for the development of new drugs. This compound has also been shown to modulate the activity of neurotransmitters in the brain, making it a potential treatment for neurological disorders.
Safety and Hazards
properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSAITYVBBIGAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.